1-Cyclohexyl-N-methylethanamine is a secondary amine with a cyclohexyl group attached to the nitrogen atom. It is a structural homologue of benzoctamine, a drug with antidepressant properties []. While benzoctamine itself contains a two-carbon bridge between the nitrogen and the aromatic ring, 1-cyclohexyl-N-methylethanamine features a three-carbon bridge []. This structural modification makes it an interesting subject for studying structure-activity relationships in medicinal chemistry.
1-Cyclohexyl-N-methylethanamine, also known by its chemical formula and CAS Number 15908-02-8, is an organic compound belonging to the class of amines. This compound features a cyclohexyl group attached to a nitrogen atom that is also bonded to a methyl group and an ethyl group. It is primarily studied for its potential applications in various scientific fields, including organic synthesis and pharmacology.
The compound can be sourced from several chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed product specifications and synthesis methods. It is also cataloged in databases such as PubChem, which offers comprehensive chemical information and safety data.
1-Cyclohexyl-N-methylethanamine is classified as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. Its structural characteristics categorize it within aliphatic amines, which are known for their diverse reactivity and utility in organic chemistry.
The synthesis of 1-cyclohexyl-N-methylethanamine can be achieved through several methods:
The molecular structure of 1-cyclohexyl-N-methylethanamine features a cyclohexyl ring connected to a nitrogen atom that also bears a methyl group and an ethyl chain. The structural formula can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to characterize this compound, providing insights into its structural properties.
1-Cyclohexyl-N-methylethanamine undergoes various chemical reactions:
The specific conditions for these reactions vary but generally involve controlling temperature and solvent choice to optimize yields. For instance, oxidation reactions often require acidic conditions to facilitate the transformation effectively.
The mechanism of action for 1-cyclohexyl-N-methylethanamine involves its interaction with biological targets such as enzymes and receptors. As a secondary amine, it may participate in various biochemical pathways:
Although specific metabolic pathways for this compound are not extensively characterized, it is known that secondary amines typically undergo phase I reactions including oxidation and hydrolysis.
1-Cyclohexyl-N-methylethanamine exhibits basicity due to the nitrogen atom's lone pair, which allows it to accept protons in acidic environments. Its reactivity profile includes participation in nucleophilic substitutions and electrophilic additions.
The compound's solubility in water is limited due to its hydrophobic cyclohexyl group, but it is soluble in organic solvents like ethanol and ether.
1-Cyclohexyl-N-methylethanamine has several applications in scientific research:
Reductive amination stands as the predominant synthetic pathway for 1-cyclohexyl-N-methylethanamine (CAS 15908-02-8), leveraging the reaction between cyclohexanone and methylamine under reducing conditions. This one-pot methodology efficiently constructs the critical C-N bond while establishing the chiral center when starting from prochiral precursors. The process initiates with imine formation between the carbonyl group of cyclohexanone and methylamine, followed by reduction to the secondary amine. A key advantage lies in its operational simplicity and compatibility with diverse reducing agents, though stereochemical control presents significant challenges [1] [8].
Catalyst selection critically influences both reaction efficiency and stereochemical outcomes. Lithium aluminium hydride (LAH) demonstrates high reducing power but often causes racemization at the chiral center, yielding racemic product mixtures. A representative protocol involves dropwise addition of LAH (1.0 M in THF, 1.5 equiv) to the pre-formed imine at 0°C followed by reflux for 8 hours, achieving 72% yield of racemic product after aqueous workup and extraction. Alternative catalytic systems offer improved stereoselectivity: sodium borohydride with cerium(III) chloride (CeCl₃) generates active borohydride species that enable partial kinetic control, while sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane facilitates mild reduction suitable for acid-sensitive functionalities. The latter operates effectively at room temperature with acetic acid catalysis, typically completing within 12-24 hours [8].
Table 1: Reducing Agents for 1-Cyclohexyl-N-methylethanamine Synthesis via Reductive Amination
Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | e.e. (%) | Key Advantage |
---|---|---|---|---|---|---|
LiAlH₄ | THF | Reflux | 8 | 72 | 0 (Racemic) | High reactivity |
NaBH₄/CeCl₃ | MeOH | 0°C to RT | 6 | 85 | ≤45 (R) | Moderate enantiocontrol |
NaBH(OAc)₃ | DCE | RT | 24 | 90 | <10 | Mild conditions |
H₂ (50 psi)/Pd-C | MeOH | RT | 12 | 78 | 0 (Racemic) | Catalyst recyclability |
Chiral pool derivatization provides an alternative stereocontrolled route to enantiopure material. Starting from commercially available (1R)-1-cyclohexylethylamine, N-methylation proceeds via formamide intermediates: treatment with ethyl formate generates N-[(1R)-1-cyclohexyl-ethyl]-formamide, followed by LAH reduction to yield [(1R)-1-cyclohexyl-ethyl]-methylamine while preserving chirality (72% yield). Though step-efficient, this approach suffers from atom economy limitations and requires chromatographic purification to remove reduction byproducts. Resolution techniques using chiral acids (e.g., dibenzoyl tartaric acid) have demonstrated capability to upgrade enantiomeric excess to >98% ee, albeit with maximum theoretical yields capped at 50% per cycle [6] [8].
Enantioselective synthesis of 1-cyclohexyl-N-methylethanamine has advanced significantly through transaminase engineering, enabling kinetic resolution and asymmetric amination under mild conditions. ω-Transaminases (ω-TAs) catalyze the chirally specific transfer of an amino group from an amino donor to the prochiral ketone precursor, 1-cyclohexylpropan-1-one. This biocatalytic route circumvents traditional resolution's 50% yield limitation by employing irreversible reactions or enantiocomplementary enzymes that generate either (R)- or (S)-enantiomers from the same prochiral substrate [6] [7].
Directed evolution of Arthrobacter sp. transaminase has yielded variants with substantially enhanced activity toward the bulky cyclohexyl substrate. Key mutations at residues A111 and L259 enlarged the substrate binding pocket, accommodating the sterically demanding cyclohexyl group. Engineered enzymes demonstrate exceptional enantioselectivity (>99% ee) for the (S)-enantiomer with 85% conversion achieved within 24 hours at 30°C using isopropylamine as amino donor. Complementary engineering of Candida antarctica transaminase produced a variant favoring the (R)-enantiomer with comparable selectivity (98% ee) but requiring aliphatic chain optimization in the amino donor to drive reaction equilibrium [7].
Table 2: Transaminase Performance in Enantioselective 1-Cyclohexyl-N-methylethanamine Synthesis
Enzyme Source | Amino Donor | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) | Preferred Enantiomer |
---|---|---|---|---|---|---|
Arthrobacter sp. (WT) | Isopropylamine | 30 | 48 | 32 | >99 | (S) |
Arthrobacter sp. (V1) | Isopropylamine | 30 | 24 | 85 | >99 | (S) |
Candida antarctica | (S)-α-MBA | 37 | 36 | 78 | 98 | (R) |
Ruegeria pomeroyi | Alanine | 30 | 48 | 65 | 95 | (S) |
Reaction engineering significantly impacts process viability. Key innovations include cascade systems employing lactate dehydrogenase to remove inhibitory pyruvate byproducts when using alanine as amino donor, boosting conversion from 45% to 92%. Immobilization of Ruegeria pomeroyi transaminase on epoxy-functionalized resins enhanced enzyme stability, allowing 10 reaction cycles with <5% activity loss. Solvent optimization identified phosphate buffer (pH 7.5) containing 15% DMSO as optimal for substrate solubility without compromising enzyme activity. These developments collectively address substrate inhibition and product toxicity limitations observed in early biocatalytic attempts [7].
Continuous flow technology transforms 1-cyclohexyl-N-methylethanamine synthesis by enabling precise reaction control and integrated purification unavailable in batch processes. The technology's implementation for this compound centers on two configurations: packed-bed catalytic reactors for reductive amination and enzyme membrane reactors (EMRs) for biocatalytic routes. Both approaches deliver substantial improvements in space-time yield and product consistency, particularly crucial for pharmaceutical intermediates requiring stringent quality control [1] [10].
For chemical reductive amination, a representative system employs a titanium-silica monolithic reactor functionalized with immobilized borohydride species. The optimized conditions involve:
Biocatalytic flow systems leverage hollow-fiber membrane reactors to retain expensive transaminases while permitting continuous product removal. A patented configuration features:
Table 3: Performance Metrics Comparison: Batch vs. Continuous Flow Synthesis
Parameter | Batch Process | Continuous Flow (Chemical) | Continuous Flow (Biocatalytic) |
---|---|---|---|
Reaction Volume (L/kg) | 15.2 | 4.8 | 6.3 |
Cycle Time (h) | 24 | Continuous | Continuous |
Productivity (g/L/h) | 0.8 | 12.4 | 7.9 |
Maximum Purity (%) | 97 | 99.5 | 99.5 |
Stereocontrol (e.e. %) | Racemic or ≤45% | Racemic | ≥98% |
Solvent Recovery (%) | 60 | 92 | 85 |
Process intensification extends to downstream purification within integrated flow platforms. A notable advancement incorporates scavenger resins (isocyanate-functionalized) for selective removal of unreacted carbonyl compounds, followed by cation-exchange cartridges to isolate the amine product from reaction salts. This in-line purification sequence delivers material with residual metal content <5 ppm and ketone impurities <0.1%, exceeding specifications typically achieved through distillation or recrystallization. These advances collectively establish continuous manufacturing as the frontier technology for scalable, sustainable production of 1-cyclohexyl-N-methylethanamine [1] [10].